molecular formula C38H37N3O8 B12390470 N4-Benzoyl-5'-O-DMT-5-methylcytidine

N4-Benzoyl-5'-O-DMT-5-methylcytidine

Cat. No.: B12390470
M. Wt: 663.7 g/mol
InChI Key: QCKRNDPKDFQXCO-OWYLFCLSSA-N
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Description

N4-Benzoyl-5’-O-DMT-5-methylcytidine is a cytidine analog, which means it is a modified version of the nucleoside cytidine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Benzoyl-5’-O-DMT-5-methylcytidine typically involves the protection of the hydroxyl groups and the amino group of cytidine. The process includes:

    Protection of the 5’-hydroxyl group: This is achieved by using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.

    Protection of the amino group: The amino group at the 4-position is protected by benzoylation using benzoyl chloride (Bz-Cl) in the presence of a base like triethylamine.

    Methylation: The 5-position of the cytidine is methylated using methyl iodide (MeI) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for N4-Benzoyl-5’-O-DMT-5-methylcytidine involve similar steps but are scaled up and optimized for higher yields and purity. The use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N4-Benzoyl-5’-O-DMT-5-methylcytidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the protected hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N4-Benzoyl-5’-O-DMT-5-methylcytidine oxide, while reduction can yield N4-Benzoyl-5’-O-DMT-5-methylcytidine alcohol .

Scientific Research Applications

N4-Benzoyl-5’-O-DMT-5-methylcytidine has several scientific research applications:

Mechanism of Action

N4-Benzoyl-5’-O-DMT-5-methylcytidine exerts its effects by inhibiting DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. This inhibition can lead to changes in gene expression, making it a valuable tool in cancer research and therapy. The compound targets the active site of DNA methyltransferases, preventing them from methylating cytosine residues in DNA .

Comparison with Similar Compounds

Similar Compounds

    N4-Benzoyl-5’-O-DMT-3’-O-(2-methoxyethyl)-5-methylcytidine: Another cytidine analog with similar applications but different protective groups.

    N4-Benzoyl-2’-deoxy-5’-O-DMT-5-methylcytidine: A deoxy version of the compound, used in similar research applications.

Uniqueness

N4-Benzoyl-5’-O-DMT-5-methylcytidine is unique due to its specific protective groups and its ability to inhibit DNA methyltransferases effectively. This makes it particularly useful in studying DNA methylation and developing anti-cancer therapies .

Properties

Molecular Formula

C38H37N3O8

Molecular Weight

663.7 g/mol

IUPAC Name

N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C38H37N3O8/c1-24-22-41(37(45)40-34(24)39-35(44)25-10-6-4-7-11-25)36-33(43)32(42)31(49-36)23-48-38(26-12-8-5-9-13-26,27-14-18-29(46-2)19-15-27)28-16-20-30(47-3)21-17-28/h4-22,31-33,36,42-43H,23H2,1-3H3,(H,39,40,44,45)/t31-,32+,33?,36-/m1/s1

InChI Key

QCKRNDPKDFQXCO-OWYLFCLSSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C([C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O

Origin of Product

United States

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